molecular formula C9H5BrClN B079507 8-Bromo-5-chloroquinoline CAS No. 1154741-20-4

8-Bromo-5-chloroquinoline

Cat. No. B079507
CAS RN: 1154741-20-4
M. Wt: 242.5 g/mol
InChI Key: ZYHHRBFTAKZOLH-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroquinoline (8-Br-5-Cl-Q) is an aromatic heterocyclic compound that is used in a variety of scientific research applications. 8-Br-5-Cl-Q has a unique chemical structure that makes it especially useful for synthesizing compounds and performing laboratory experiments. It has a range of biochemical and physiological effects that are being explored in the scientific community.

Scientific Research Applications

Antimicrobial and Antiparasitic Agent Repurposing

Originally used as an antimicrobial and antiparasitic agent, 8-bromo-5-chloroquinoline derivatives have seen a resurgence in research interest for various applications beyond their initial scope. Notably, clioquinol, a related compound, once withdrawn due to neurotoxicity concerns, is now being investigated for its potential in cancer therapy and Alzheimer's disease treatment due to its proteasome inhibition properties and ability to dissolve beta-amyloid plaques (Mao & Schimmer, 2008).

Analytical Chemistry

In analytical chemistry, methods have been developed for the quantification of chloroquinoline derivatives in bulk drug powders and pharmaceutical preparations, demonstrating their ongoing relevance in pharmaceutical quality control. For instance, a thin layer chromatography (TLC) method offers a simple and economical approach for the identification and quantification of chloroquinoline compounds (Pavithra et al., 2011).

Material Science and Corrosion Inhibition

This compound derivatives have also been explored in material science, particularly in corrosion inhibition studies. These compounds demonstrate effectiveness in protecting metals from acidic corrosion, offering insights into new materials that can be used in industry to enhance durability and longevity (Rbaa et al., 2018).

Photochemistry

In the realm of photochemistry, derivatives of this compound have been synthesized for use as photolabile protecting groups. These compounds exhibit greater efficiency and sensitivity to multiphoton-induced photolysis than other groups, making them valuable tools for in vivo studies where controlled release of biological messengers is required (Fedoryak & Dore, 2002).

Antiviral Research

The antiviral properties of clioquinol and its analogues against SARS-CoV-2 infection have been highlighted, showing potent inhibition of the virus's cytopathic effects in vitro. These findings suggest a promising lead for the development of therapeutics against COVID-19, further extending the application of this compound derivatives in medicinal chemistry (Olaleye et al., 2021).

Safety and Hazards

8-Bromo-5-chloroquinoline is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

Compounds containing the 8-HQ moiety, such as 8-Bromo-5-chloroquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-bromo-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHRBFTAKZOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561535
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154741-20-4
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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